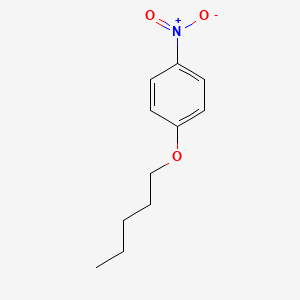

p-Pentyloxynitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of nitrobenzene, like p-Pentyloxynitrobenzene, often involves complex organometallic reactions. For instance, Arene–Ruthenium(II) and −Iridium(III) complexes with pyridyl-triazoles and bis-triazoles have been synthesized and characterized, demonstrating the intricate processes involved in forming such compounds (Hohloch, Suntrup, & Sarkar, 2013).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives, including p-Pentyloxynitrobenzene, is complex and has been a subject of various studies. For example, the crystal and molecular structures of dinitrobenzene derivatives have been refined, revealing details like the twisting of nitro groups out of the aromatic plane (Trotter, 1961).

Chemical Reactions and Properties

Nitrobenzene derivatives engage in various chemical reactions, influenced by their structural attributes. The electrosynthesis and characterization of poly(1,3-dimethoxybenzene) demonstrate the diverse reactivity and applications of such compounds in chemical synthesis (Martínez et al., 1998).

Physical Properties Analysis

The physical properties of p-Pentyloxynitrobenzene and related compounds are influenced by molecular orientation and dynamics. Studies on pentachloronitrobenzene, for example, have investigated the dynamics and local ordering in various phases, providing insights into the physical behavior of such molecules (Gebbia et al., 2023).

Chemical Properties Analysis

The chemical properties of nitrobenzene derivatives are complex and varied. Research on the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, for instance, sheds light on the redox behavior of these compounds, which is crucial for understanding their chemical properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Wissenschaftliche Forschungsanwendungen

1. Environmental Impact and Remediation

- Pentachloronitrobenzene (PCNB), a related compound to p-Pentyloxynitrobenzene, is used as a soil fungicide in greenhouses. Its residue in soils and its environmental impact have been studied, emphasizing its role in the control of pathogens like Rhizoctonia and Botrytis in lettuce. Various studies have explored its residues, environmental fate, and the potential for microbial remediation in contaminated soils. This includes the degradation of PCNB using bacterial strains like Cupriavidus sp. YNS-85, highlighting the potential for bioremediation in PCNB-contaminated sites (Vos, ten Noever de Brauw, & Olthof, 1974); (Zhang et al., 2017).

2. Chemical Synthesis and Potential Applications

- Research on the synthesis of related compounds like 1-n-pentyl-3,5-dihydroxybenzene, which can be used to synthesize cannabinoids, highlights the potential applications in pain management, sedation, anti-inflammatory treatments, aid-digestion, and anti-high blood pressure. These compounds have broad application prospects, indicating the relevance of p-Pentyloxynitrobenzene and its derivatives in medicinal chemistry and pharmaceutical applications (Yue, 2009).

3. Electrochemical and Physical Properties

- Studies on the electrochemical reduction of related chloronitrobenzenes, like p-chloronitrobenzene (p-CNB), at silver cathodes in various solvents, offer insights into the reduction mechanisms and the potential for synthesizing useful compounds from these reductions. Such research can inform the development of environmentally friendly and efficient methods for handling and transforming compounds like p-Pentyloxynitrobenzene (Huang et al., 2019).

4. Toxicological Studies and Risk Assessment

- Toxicologic and metabolic studies on PCNB, including its effects on reproduction in animals and potential tissue storage, provide critical information on the safety and environmental impact of these compounds. Such studies are essential for risk assessment and regulatory decisions related to the use of p-Pentyloxynitrobenzene and its derivatives (Borzelleca et al., 1971).

5. Biological Interactions and Potential Hazards

- The interactions of related nitrosobenzenes with biological systems, like their mutagenic potential and effects on enzyme activities, offer insights into the biological impacts of p-Pentyloxynitrobenzene. Understanding these interactions is crucial for assessing the potential risks associated with the use of these compounds in various applications (Gupta, Dey, & Juneja, 1985).

Eigenschaften

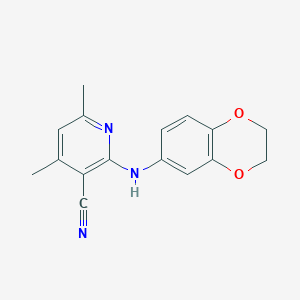

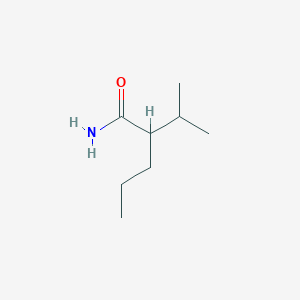

IUPAC Name |

1-nitro-4-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRUYYFRYGZFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212888 | |

| Record name | 4-Nitrophenyl pent-1-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Pentyloxynitrobenzene | |

CAS RN |

63469-11-4 | |

| Record name | 4-Nitrophenyl pent-1-yl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl pent-1-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Morfamquat [ISO]](/img/structure/B1218459.png)

![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)